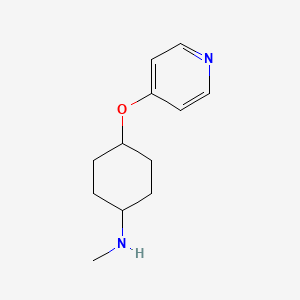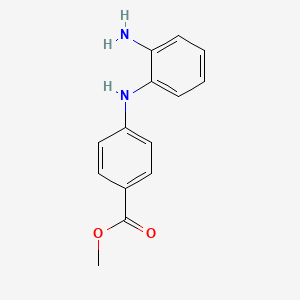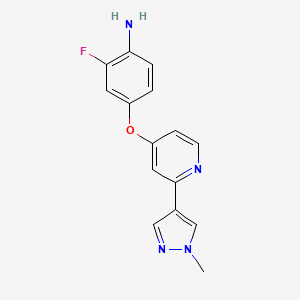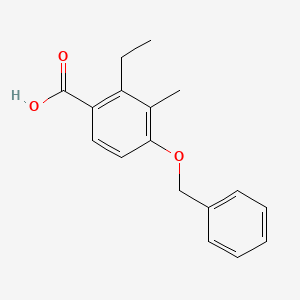
2-bromo-N-cyclopropyl-4-Thiazolecarboxamide
概要
説明
2-Bromo-N-cyclopropylthiazole-4-carboxamide is a heterocyclic compound that features a thiazole ring substituted with a bromine atom at the 2-position and a cyclopropyl group at the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-cyclopropyl-4-Thiazolecarboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as cesium carbonate (Cs2CO3).
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
化学反応の分析
Types of Reactions: 2-Bromo-N-cyclopropylthiazole-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions under appropriate conditions.
Cyclization Reactions: The compound can form additional rings through cyclization reactions with suitable reagents.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
2-Bromo-N-cyclopropylthiazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and antiviral agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
作用機序
The mechanism of action of 2-bromo-N-cyclopropyl-4-Thiazolecarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets can vary depending on the specific application and biological context.
類似化合物との比較
2,4-Disubstituted Thiazoles: These compounds share the thiazole ring structure and exhibit similar biological activities.
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir also contain the thiazole ring and are used in various medicinal applications.
Uniqueness: 2-Bromo-N-cyclopropylthiazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group and bromine atom can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C7H7BrN2OS |
|---|---|
分子量 |
247.11 g/mol |
IUPAC名 |
2-bromo-N-cyclopropyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C7H7BrN2OS/c8-7-10-5(3-12-7)6(11)9-4-1-2-4/h3-4H,1-2H2,(H,9,11) |
InChIキー |
YHNPIWYDTWKTTO-UHFFFAOYSA-N |
正規SMILES |
C1CC1NC(=O)C2=CSC(=N2)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2,7-Bis[2-(dimethylamino)ethoxy]fluoren-9-one](/img/structure/B8393914.png)
